MTA-Cooperative Binding Affinity: Ralometostat Demonstrates 6-Fold Enhanced Potency for the PRMT5·MTA Complex vs. Apo-PRMT5
Ralometostat exhibits a unique MTA-cooperative binding profile that distinguishes it from first-generation PRMT5 inhibitors. In fluorescence anisotropy (FA) binding assays, Ralometostat binds apo-PRMT5 with a dissociation constant (Kd) of 1.9 nM, and the PRMT5·MTA complex with a Kd of 0.3 nM, representing a 6-fold increase in binding potency in the presence of the endogenous metabolite MTA (5′-methylthioadenosine) [1]. In contrast, GSK3326595 (pemrametostat), a representative SAM-uncompetitive PRMT5 inhibitor, does not exhibit MTA-dependent differential binding; its reported biochemical IC50 of 6.2 nM reflects equivalent inhibition across MTAP-proficient and MTAP-deficient cellular contexts . This mechanistic divergence is the direct basis for Ralometostat's tumor-selective pharmacology [2].
| Evidence Dimension | Binding affinity to PRMT5 complexes |
|---|---|
| Target Compound Data | Kd = 1.9 nM (apo-PRMT5); Kd = 0.3 nM (PRMT5·MTA complex); 6-fold MTA-enhanced binding |
| Comparator Or Baseline | GSK3326595: IC50 = 6.2 nM (biochemical, no MTA-dependence reported) |
| Quantified Difference | Ralometostat shows 6-fold tighter binding to PRMT5·MTA vs. apo-PRMT5; GSK3326595 lacks this differential |
| Conditions | Fluorescence anisotropy (FA) assay; recombinant PRMT5/MEP50 complex ± MTA; J Med Chem 2024 |
Why This Matters
For researchers studying MTAP-deleted cancers, the MTA-cooperative mechanism enables tumor-selective target engagement that SAM-competitive inhibitors cannot achieve, directly impacting experimental interpretation and translational relevance.
- [1] Cottrell KM, et al. Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. J Med Chem. 2024;67(7):6064-6080. Table 1, FA binding data. View Source
- [2] Tango Therapeutics. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers. PMC. 2025. View Source
